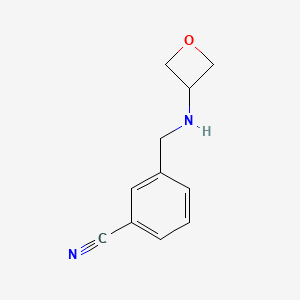

3-((Oxetan-3-ylamino)methyl)benzonitrile

Description

Properties

IUPAC Name |

3-[(oxetan-3-ylamino)methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-5-9-2-1-3-10(4-9)6-13-11-7-14-8-11/h1-4,11,13H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZVIYYWHRMUPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC(=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Oxetan-3-ylamino)methyl)benzonitrile typically involves the reaction of 3-aminomethylbenzonitrile with an oxetane derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amino group, followed by the addition of an oxetane derivative to form the desired product .

Industrial Production Methods

Industrial production of 3-((Oxetan-3-ylamino)methyl)benzonitrile may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-((Oxetan-3-ylamino)methyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO₄ in an aqueous medium or H₂O₂ in the presence of a catalyst.

Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: Formation of corresponding oxetane carboxylic acids.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Pharmacological Modulation

3-((Oxetan-3-ylamino)methyl)benzonitrile has been identified as a potential modulator of the GPR52 receptor, which is implicated in various neuropsychiatric disorders. Research indicates that compounds targeting this receptor can be beneficial in treating conditions such as schizophrenia, depression, and anxiety disorders .

Protein Degradation

The compound is categorized under protein degrader building blocks, indicating its utility in developing novel therapeutic agents that can selectively degrade target proteins associated with diseases . This approach is particularly valuable in cancer therapy, where inhibiting specific proteins can lead to tumor regression.

Case Study 1: GPR52 Modulation

A recent study highlighted the effectiveness of GPR52 modulators in animal models of schizophrenia. Compounds similar to 3-((Oxetan-3-ylamino)methyl)benzonitrile demonstrated significant improvements in behavioral symptoms associated with the disorder. These findings underscore the potential of such compounds in developing new antipsychotic medications .

Case Study 2: Protein Degradation Mechanisms

In vitro studies have shown that compounds designed as protein degraders can effectively target and degrade specific oncoproteins in cancer cells. The inclusion of oxetane moieties in these compounds has been linked to enhanced cellular permeability and stability, making them promising candidates for further development .

Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of 3-((Oxetan-3-ylamino)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The oxetane ring and amino group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Variations

Benzonitrile derivatives are widely explored in medicinal chemistry and materials science. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Analysis

Pharmacological Potential

- Oxetane Derivatives: The oxetane group in 3-((Oxetan-3-ylamino)methyl)benzonitrile improves aqueous solubility compared to non-polar analogs like 3-(3-thienyl)benzonitrile . However, its para-isomer (4-((Oxetan-3-ylamino)methyl)benzonitrile) is prioritized in protein degradation research due to steric effects favoring target engagement .

- Fluorophenyl and Cyclopropylmethyl Derivatives : The compound in exhibits enhanced selectivity for biological targets due to fluorine’s electron-withdrawing effects and the cyclopropyl group’s conformational rigidity .

Biological Activity

3-((Oxetan-3-ylamino)methyl)benzonitrile is a compound with significant potential in medicinal chemistry, particularly as a kinase inhibitor. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an oxetane ring and a benzonitrile moiety. The oxetane group enhances the compound's solubility and bioavailability, which are critical factors in drug development. The structural formula can be summarized as follows:

- Chemical Formula : CHNO

- Molecular Weight : 200.24 g/mol

Kinase Inhibition

3-((Oxetan-3-ylamino)methyl)benzonitrile has been investigated for its potential as a kinase inhibitor , targeting various protein kinases implicated in several diseases, including cancer. Preliminary studies indicate that this compound exhibits favorable interactions with specific kinases, potentially leading to selective inhibition. The inhibition of kinase activity is crucial in the treatment of diseases characterized by aberrant kinase signaling.

Table 1: Kinase Targets of 3-((Oxetan-3-ylamino)methyl)benzonitrile

| Kinase Type | Examples of Kinases Targeted |

|---|---|

| Receptor Tyrosine Kinases | PDGF-R, c-Met, FGFR3 |

| Serine/Threonine Kinases | b-RAF, MKK6 |

| Fusion Kinases | BCR-Abl, FAK |

The mechanism by which 3-((Oxetan-3-ylamino)methyl)benzonitrile exerts its biological effects involves binding to specific enzymes or receptors, altering their activity. For instance, it has been suggested that the compound may target CDK2, a protein kinase involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells .

In Vitro Studies

Recent studies have focused on the in vitro biological assessment of related compounds that share structural features with 3-((Oxetan-3-ylamino)methyl)benzonitrile. For example, compounds with oxetane rings have shown improved interactions with biological targets compared to their non-oxetane counterparts .

Table 2: Summary of Biological Activity Studies

| Compound Name | Cell Line Tested | IC50 Value (µM) | Notes |

|---|---|---|---|

| 3-((Oxetan-3-ylamino)methyl)benzonitrile | A549 (Lung Cancer) | TBD | Potential kinase inhibition |

| 4b (Benzofuran derivative) | A549 | 1.48 | Comparable to staurosporine |

| 15a (Morpholinomethyl derivative) | NCI-H23 | 0.49 | Significant antiproliferative activity |

Case Studies

A notable study evaluated the antiproliferative activities of various benzofuran derivatives against lung cancer cell lines A549 and NCI-H23. The results indicated that certain modifications to the benzofuran structure significantly enhanced cytotoxicity, suggesting that similar modifications might also enhance the efficacy of 3-((Oxetan-3-ylamino)methyl)benzonitrile .

Q & A

Q. What spectroscopic techniques are recommended for characterizing 3-((Oxetan-3-ylamino)methyl)benzonitrile?

A combination of FT-IR (to identify functional groups like nitrile and oxetane), NMR (¹H and ¹³C for structural elucidation), and UV-Vis spectroscopy (to study electronic transitions) is standard. Computational methods like Fukui indices and Electron Localization Function (ELF) can validate experimental spectral data by modeling electron density and reactivity .

Q. How can researchers confirm the purity of synthesized 3-((Oxetan-3-ylamino)methyl)benzonitrile?

Use HPLC (with UV detection) and TLC (visualized under UV light or iodine staining) to assess purity. Cross-reference with commercial standards, noting that suppliers like Sigma-Aldrich may not provide analytical data, necessitating third-party validation .

Q. What safety protocols are critical when handling this compound?

Follow SDS guidelines for nitriles, including PPE (gloves, goggles), ventilation , and spill containment. Aladdin Scientific’s SDS for similar benzonitriles emphasizes avoiding inhalation and skin contact, with emergency measures like using CHEMTREC for exposure incidents .

Advanced Research Questions

Q. How can contradictions in spectroscopic or reactivity data be resolved?

Employ density functional theory (DFT) to model Fukui indices for nucleophilic/electrophilic sites and Localized Orbital Locator (LOL) maps to explain anomalies. For example, discrepancies in NMR shifts may arise from solvent effects or tautomerism, requiring computational validation .

Q. What strategies optimize synthetic yields of 3-((Oxetan-3-ylamino)methyl)benzonitrile?

Explore solvent polarity (e.g., DMF vs. THF), catalysts (e.g., AlCl₃ for nitrile formation), and reaction temperature using Design of Experiments (DoE) . Multi-step syntheses, as in Alogliptin analogs, often require intermediates like oxetane-3-amine to be purified via column chromatography and characterized by ¹³C NMR .

Q. How can molecular geometry and intermolecular interactions be determined experimentally?

Single-crystal X-ray diffraction is ideal for resolving bond angles and packing motifs. Compare results with DFT-optimized structures, as demonstrated for (E)-3-(2-hydroxy-3-methoxybenzylidene-amino)benzonitrile in crystallography studies .

Q. What methods assess the toxicity of novel benzonitrile analogs?

Use in silico tools (e.g., QSAR models) to predict toxicity endpoints and cross-reference databases like the Chemical Toxicity Database. For in vitro validation, conduct MTT assays on cell lines to measure cytotoxicity .

Q. How can metabolites of this compound be identified in pharmacological studies?

Apply high-resolution mass spectrometry (HRMS) with exact mass matching (e.g., 502.2179 Da in ) and MS/MS fragmentation to trace metabolic pathways. Isotopic labeling can track biotransformation in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.